

CAS number 1460-05-5 properties and hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitro-phenyl)-acetaldehyde

Cat. No.: B074188

[Get Quote](#)

An In-depth Technical Guide on the Properties and Hazards of 4-Phenyl-1,2,3,6-tetrahydropyridine and its Analogue MPTP

Disclaimer: The user-provided CAS number 1460-05-5 could not be definitively associated with a specific chemical substance in the conducted searches. However, due to the relevance of the topic to neuroscientific research, this guide focuses on the closely related and well-documented compound, 4-Phenyl-1,2,3,6-tetrahydropyridine, and its neurotoxic analogue, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a potent neurotoxin used extensively in research to model Parkinson's disease.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, hazards, and biological activities of 4-Phenyl-1,2,3,6-tetrahydropyridine and MPTP.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride and MPTP.

Table 1: Physical and Chemical Properties of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Property	Value	Source
CAS Number	43064-12-6	[1]
Molecular Formula	C ₁₁ H ₁₄ CIN	[2]
Molecular Weight	195.69 g/mol	[2]
Appearance	White to Off-White Solid	[3]
Melting Point	202-203.5 °C	[1]
Solubility	Soluble in water. Sparingly soluble in Chloroform, Slightly soluble in Methanol.	[3]
Storage Temperature	Inert atmosphere, Room Temperature	[3]

Table 2: Physical and Chemical Properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Property	Value	Source
CAS Number	28289-54-5	
Molecular Formula	C ₁₂ H ₁₅ N	[4]
Molecular Weight	173.25 g/mol	[4]
Appearance	Crystals	[4]
Synonyms	MPTP	[4]

Hazards and Safety Information

Both 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride and MPTP are hazardous substances and should be handled with extreme caution in a laboratory setting.

Table 3: GHS Hazard Classification for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Hazard Class	Category	GHS Statement	Source
Acute Toxicity, Oral	3	H301: Toxic if swallowed	[2]
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin	[2]
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled	[2]
Carcinogenicity	2	H351: Suspected of causing cancer	[2]

Safety Precautions for 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride:

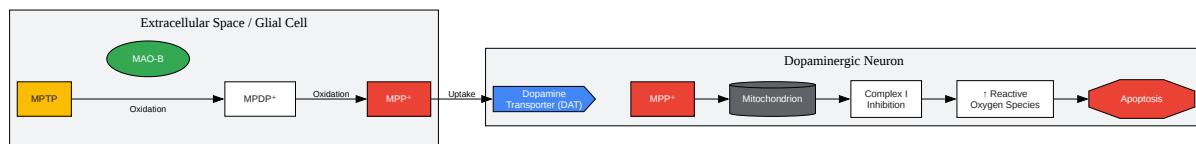
- Signal Word: Danger
- Precautionary Statements: P201, P280, P301 + P310 + P330, P302 + P352 + P312, P304 + P340 + P311
- Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, Gloves

Table 4: GHS Hazard Classification for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Hazard Class	Category	GHS Statement	Source
Acute Toxicity, Oral	3	H301: Toxic if swallowed	[4]
Specific Target Organ Toxicity, Single Exposure	1	H370: Causes damage to organs	[4]

Safety Precautions for MPTP:

- Signal Word: Danger[\[4\]](#)


- Human Toxicity: Ingestion of MPTP can cause selective damage to cells in the substantia nigra, leading to chronic Parkinsonism.[4]

Biological Activity and Mechanism of Neurotoxicity

MPTP is a well-established neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a critical tool for creating animal models of Parkinson's disease.[4][5][6] The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).

The mechanism of MPTP-induced neurotoxicity is a multi-step process:

- Metabolic Activation: MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells to MPP⁺.[7][8]
- Neuronal Uptake: MPP⁺ is then taken up by dopamine neurons through the dopamine transporter (DAT).[7]
- Mitochondrial Impairment: Inside the neurons, MPP⁺ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[7][8]
- Oxidative Stress and Cell Death: This inhibition leads to a cascade of deleterious events, including impaired mitochondrial respiration, overproduction of free radicals, and ultimately, apoptotic cell death of dopaminergic neurons.[5]

[Click to download full resolution via product page](#)

Caption: Mechanism of MPTP-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols for working with these compounds are critical due to their toxicity. While specific, step-by-step synthesis protocols were not available in the search results, general synthetic approaches for tetrahydropyridines are mentioned.

General Synthesis of 1,2,3,6-Tetrahydropyridines:

Several synthetic strategies for preparing 1,2,3,6-tetrahydropyridines have been developed, including:

- Palladium-catalyzed termolecular allenylation cascade followed by a ruthenium-catalyzed ring-closing metathesis.
- Palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides. [9]
- Aza-Diels-Alder reactions of nonactivated dienes and imines catalyzed by an ion-paired Lewis acid.[9]
- A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and subsequent reduction.[10]

Handling and Safety Protocol for MPTP (General Guidance):

Due to the extreme neurotoxicity of MPTP, strict safety protocols must be followed. This is a general outline and must be supplemented by institution-specific safety procedures.

- Risk Assessment: A thorough risk assessment must be conducted before any work with MPTP.
- Designated Area: All work with MPTP should be performed in a designated area, such as a certified chemical fume hood.
- Personal Protective Equipment (PPE):

- Gloves: Double gloving with appropriate chemical-resistant gloves is mandatory.
- Eye Protection: Chemical safety goggles and a face shield are required.
- Lab Coat: A dedicated, disposable lab coat should be used.
- Respirator: A respirator with appropriate cartridges may be necessary depending on the manipulation.
- Decontamination: All surfaces and equipment must be decontaminated after use. A common decontamination solution is a solution of potassium permanganate.
- Waste Disposal: All MPTP-contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
- Emergency Procedures: Emergency procedures for spills and personnel exposure must be clearly defined and readily accessible.

Applications in Research

- Parkinson's Disease Modeling: MPTP is invaluable for inducing a parkinsonian state in laboratory animals, allowing for the study of the disease's pathogenesis and the testing of potential therapeutic agents.[4][5]
- Drug Development: The 4-phenyl-1,2,3,6-tetrahydropyridine scaffold has been identified as an important fragment for improving the potency of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[11]

This guide provides a foundational understanding of the properties, hazards, and research applications of 4-Phenyl-1,2,3,6-tetrahydropyridine and its neurotoxic analogue, MPTP. Researchers must consult comprehensive safety data sheets and institutional safety guidelines before handling these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-苯基-1,2,3,6-四氢吡啶 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | C11H14CIN | CID 2723860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 43064-12-6 [m.chemicalbook.com]
- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 10. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 1460-05-5 properties and hazards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074188#cas-number-1460-05-5-properties-and-hazards\]](https://www.benchchem.com/product/b074188#cas-number-1460-05-5-properties-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com